1-(1H-indol-3-ylmethyl)-N,N-dimethylpiperidine-4-carboxamide hydrochloride
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Overview
Description
4-Piperidinecarboxamide, N,N-dimethyl-1-(1H-indol-3-ylmethyl)-, monohydrochloride . This compound has a molecular formula of C17-H23-N3-O.Cl-H and a molecular weight of 321.89 . It is primarily recognized for its applications in the pharmaceutical industry as a drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxamide, N,N-dimethyl-1-(1H-indol-3-ylmethyl)-, monohydrochloride typically involves the following steps:
Formation of the Indole Derivative: The indole derivative is synthesized through a Fischer indole synthesis reaction, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Piperidinecarboxamide Formation: The indole derivative is then reacted with piperidinecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the piperidinecarboxamide.
N,N-Dimethylation: The piperidinecarboxamide is subjected to N,N-dimethylation using formaldehyde and formic acid or other suitable methylating agents.
Hydrochloride Salt Formation: Finally, the compound is converted to its monohydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure monohydrochloride salt.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinecarboxamide, N,N-dimethyl-1-(1H-indol-3-ylmethyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
N-Oxides: From oxidation reactions.
Amines: From reduction reactions.
Substituted Indoles: From nucleophilic substitution reactions.
Scientific Research Applications
4-Piperidinecarboxamide, N,N-dimethyl-1-(1H-indol-3-ylmethyl)-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as neurotransmitter receptors or enzymes. The indole moiety is known to bind to serotonin receptors, while the piperidinecarboxamide structure may interact with other protein targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Piperidinecarboxamide Derivatives: Compounds with similar piperidinecarboxamide structures.
Indole Derivatives: Compounds containing the indole moiety.
Uniqueness
4-Piperidinecarboxamide, N,N-dimethyl-1-(1H-indol-3-ylmethyl)-, monohydrochloride is unique due to its specific combination of the indole and piperidinecarboxamide structures, which confer distinct biological activities and therapeutic potential.
Properties
CAS No. |
6635-02-5 |
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Molecular Formula |
C17H24ClN3O |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
1-(1H-indol-3-ylmethyl)-N,N-dimethylpiperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H23N3O.ClH/c1-19(2)17(21)13-7-9-20(10-8-13)12-14-11-18-16-6-4-3-5-15(14)16;/h3-6,11,13,18H,7-10,12H2,1-2H3;1H |
InChI Key |
TXJVCDKCYRZPQC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1CCN(CC1)CC2=CNC3=CC=CC=C32.Cl |
Origin of Product |
United States |
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